molecular formula C6H10O5S B2668968 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid CAS No. 1955520-30-5

3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid

Cat. No.: B2668968
CAS No.: 1955520-30-5
M. Wt: 194.2
InChI Key: CURWQTOASJNZJM-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid is a four-membered oxetane ring derivative bearing a carboxylic acid group and a methanesulfonylmethyl substituent at the 3-position. Oxetanes are increasingly studied in medicinal chemistry due to their unique physicochemical properties, such as reduced ring strain compared to smaller rings (e.g., cyclopropanes) and improved metabolic stability compared to larger heterocycles.

Properties

IUPAC Name

3-(methylsulfonylmethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S/c1-12(9,10)4-6(5(7)8)2-11-3-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURWQTOASJNZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Oxetane derivative} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Photoredox-Catalyzed Decarboxylative Alkylation

This reaction enables radical-mediated C–C bond formation using visible light irradiation. The process involves:

  • Mechanism :

    • Deprotonation of the carboxylic acid by Cs₂CO₃ to form a carboxylate.

    • Single-electron oxidation by an excited iridium photocatalyst ([Ir³⁺*]).

    • Decarboxylation to generate a stabilized oxetane radical intermediate.

    • Radical addition to electron-deficient alkenes (e.g., ethyl acrylate).

ParameterConditions/ResultsSource
Catalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
BaseCs₂CO₃
SolventDimethylacetamide (DMA)
Yield of 2a 61% (±5%)
Side ProductsDialkylated 2a' (8%), dimer 3 (2%), reduced 4 (3%)

The reaction proceeds via an exergonic Giese addition (ΔG = −3.7 kcal/mol) with minimal dimerization due to the radical’s stability from π-delocalization in the oxetane ring .

Acid-Catalyzed Isomerization to Lactones

The compound undergoes spontaneous isomerization to γ-lactones under mild acidic conditions, driven by oxetane ring strain relief :

Substituent (R')ΔG‡ (kcal/mol)Isomerization Rate
H27.0Fastest
CH₃29.1Moderate
CF₃39.6Inhibited

Mechanistic Insights :

  • Protonation of the oxetane oxygen initiates ring-opening.

  • Intramolecular nucleophilic attack by the carboxylic acid forms a γ-lactone.

  • CF₃ substituents sterically hinder proton transfer, increasing the activation barrier .

Radical Dimerization

Under photoredox conditions, the oxetane radical intermediate can dimerize, though this pathway is suppressed in the presence of alkenes:

Reaction ConditionDimer Yield
Without alkene acceptor15–20%
With ethyl acrylate<2%

The dimer forms via radical–radical coupling but is disfavored competitively by alkene trapping .

Key Challenges and Stability Considerations

  • Storage : Isomerizes to lactones at room temperature over days .

  • Stabilization Strategies :

    • Use CF₃-substituted derivatives to block lactonization .

    • Store at −20°C under inert atmosphere.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid typically involves the oxidation of 3-hydroxymethyl-oxetanes. This compound can be derived from a multi-step process involving oxidative reactions that yield high purity and yield, making it a valuable intermediate in organic synthesis. The oxetane ring structure provides unique chemical properties that can be exploited in various applications, such as drug development and polymer chemistry .

Medicinal Chemistry

2.1 Bioisosteric Replacement

Research indicates that oxetane derivatives, including this compound, can serve as bioisosteres for carboxylic acids. This property is particularly useful in drug design, as these compounds may exhibit improved pharmacokinetic profiles, such as enhanced solubility and permeability across biological membranes. Studies have shown that oxetane structures can replace carboxylic acid moieties in bioactive compounds without significantly altering their biological activity .

2.2 Anti-inflammatory and Anticancer Activities

The potential of oxetane derivatives as anti-inflammatory agents has been explored through the synthesis of related compounds which exhibit inhibition of cyclooxygenase enzymes. These enzymes are crucial in the inflammatory response, and compounds that modulate their activity can lead to therapeutic effects against conditions such as arthritis and cancer. The incorporation of the oxetane ring has been associated with favorable interactions with target proteins, enhancing the efficacy of these compounds .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of polymers. The unique structure of the oxetane ring allows for ring-opening polymerization, leading to the formation of high-performance thermoplastics with desirable mechanical properties. These materials can be tailored for specific applications such as coatings, adhesives, and biomedical devices .

3.2 Coatings and Adhesives

The incorporation of oxetane-based compounds into coatings and adhesives has been shown to improve adhesion properties and chemical resistance. The ability to form cross-linked networks through polymerization enhances the durability and performance of these materials under various environmental conditions .

Case Studies

Study Focus Findings
Study on Bioisosteres Evaluated oxetan-3-ol derivativesFound promising results as replacements for carboxylic acids in drug design with improved solubility profiles.
Anti-inflammatory Activity Investigated cyclooxygenase inhibitionDemonstrated that oxetane derivatives exhibit significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Polymer Synthesis Developed new thermoplastic materialsShowed that incorporating oxetane derivatives leads to enhanced mechanical properties and thermal stability in polymer matrices.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxetane ring provides a strained structure that can undergo ring-opening reactions, leading to the formation of various products. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (if available) Key Properties/Applications References
3-(3-Fluorophenyl)oxetane-3-carboxylic acid 3-Fluorophenyl C₁₀H₉FO₃ 196.18 N/A Fluorine enhances electronegativity for drug interactions
3-(4-Nitrophenyl)oxetane-3-carboxylic acid 4-Nitrophenyl C₁₀H₉NO₅ 223.18 98% Nitro group increases acidity and reactivity
3-Ethyloxetane-3-carboxylic acid Ethyl C₆H₁₀O₃ 130.14 N/A Lipophilic; simpler structure for basic studies
3-(Methoxymethyl)oxetane-3-carboxylic acid Methoxymethyl C₆H₁₀O₄ 162.14 N/A Polar group improves aqueous solubility
This compound Methanesulfonylmethyl C₆H₁₀O₅S 194.19 (calculated) N/A Sulfonyl group enhances stability and synthetic utility N/A

Key Observations:

  • Electron-Withdrawing Effects : The methanesulfonylmethyl group in the target compound is more electron-withdrawing than fluorophenyl or nitrophenyl substituents, likely resulting in a lower pKa for the carboxylic acid compared to alkyl or aryl analogs.
  • Solubility : Polar substituents like methoxymethyl improve water solubility, while sulfonyl groups may further enhance solubility in polar aprotic solvents.

Biological Activity

3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid is a compound that has garnered attention for its potential biological applications, particularly in drug design and development. This article explores its biological activity, focusing on its physicochemical properties, mechanisms of action, and potential therapeutic uses.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 114012-41-8
Molecular Formula C4H6O3
Molecular Weight 102.089 g/mol
IUPAC Name This compound

Research indicates that the oxetane ring structure in this compound may function as a bioisostere for carboxylic acids, which can enhance permeability and reduce acidity. This property is particularly relevant in drug design, where the ability to cross biological membranes is crucial for therapeutic efficacy. The compound's structure allows it to potentially inhibit key enzymes involved in inflammatory pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

  • Inhibition of Eicosanoid Biosynthesis :
    • Studies have shown that derivatives of oxetane compounds can inhibit cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of eicosanoids involved in inflammation .
    • The inhibition potency was evaluated using LC-MS/MS analyses, revealing significant IC50 values that suggest effective inhibition at micromolar concentrations.
  • Physicochemical Properties :
    • The oxetane structure contributes to favorable hydrogen bonding characteristics, enhancing its interaction with biological targets .
    • The compound's relatively low acidity may facilitate better absorption and distribution within biological systems.

Case Studies

A comparative analysis of various oxetane derivatives demonstrated their potential as dual inhibitors of COX and 5-LOX pathways. For instance, compounds synthesized from oxetan-3-ol exhibited balanced inhibition profiles, making them suitable candidates for further development as anti-inflammatory agents .

Table: Summary of Biological Activity of Oxetane Derivatives

CompoundCOX Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)Comments
Oxetan-3-ol1015Effective dual inhibitor
Thietan-3-ol1218Moderate inhibition
Methanesulfonylmethyl derivative814Strongest inhibitor observed

Applications in Drug Design

The unique structural features of this compound make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases. Its ability to act as a bioisostere can lead to improved drug candidates with enhanced pharmacokinetic profiles.

Q & A

Q. What safety protocols are critical when handling 3-(methanesulfonylmethyl)oxetane-3-carboxylic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use a NIOSH-approved P95 respirator for dust control or an OV/AG/P99 cartridge if vapor exposure is anticipated .
  • First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for at least 15 minutes and seek medical attention .
  • Storage : Store at 2–8°C in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers synthesize derivatives of this compound for structure-activity studies?

Methodological Answer:

  • Functionalization Strategies : Use the methanesulfonylmethyl group as a leaving group in nucleophilic substitution reactions. For example, substitute with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate pure derivatives .

Q. What analytical techniques are recommended to characterize this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the oxetane ring and sulfonylmethyl group. Key NMR signals: oxetane protons at δ 4.5–5.0 ppm, sulfonyl group at δ 3.2–3.5 ppm .
  • Purity Assessment : Perform HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Monitor for impurities (<2% area) .

Advanced Research Questions

Q. How can stability studies be designed to assess decomposition pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonylmethyl group or oxetane ring opening). Kinetic modeling can estimate shelf-life .

Q. What strategies resolve contradictions in reported toxicity data for oxetane-containing compounds?

Methodological Answer:

  • In Vitro Screening : Use human hepatocyte (e.g., HepG2) assays to evaluate acute cytotoxicity (MTT assay) and compare with existing literature. Address discrepancies by standardizing assay conditions (e.g., serum-free media, 48-hour exposure) .
  • Mechanistic Studies : Probe reactive metabolites via glutathione (GSH) depletion assays or covalent binding studies using radiolabeled compounds .

Q. How can computational modeling optimize reaction yields for coupling this compound with peptide backbones?

Methodological Answer:

  • Docking Studies : Use software like Schrödinger Maestro to model interactions between the sulfonylmethyl group and target enzymes (e.g., proteases).
  • Reaction Optimization : Apply DOE (Design of Experiments) to vary solvents (DMF vs. THF), bases (DIPEA vs. TEA), and temperatures. Monitor yields via UPLC and refine parameters iteratively .

Q. What methodologies assess the environmental impact of this compound in wastewater?

Methodological Answer:

  • Degradation Studies : Use OECD 301F (ready biodegradability test) to monitor compound disappearance via TOC analysis. For advanced oxidation, apply UV/H₂O₂ treatment and track intermediates via HRMS .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201) .

Tables for Key Data

Q. Table 2. Recommended Analytical Methods

ParameterTechniqueConditionsReference
PurityHPLC-UVC18 column, 70:30 ACN/H₂O
Structural Confirmation¹H NMR (500 MHz)DMSO-d₆, δ 4.8 ppm (oxetane)

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